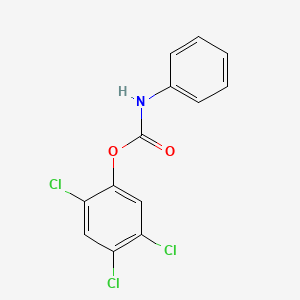

Phenol, 2,4,5-trichloro-, carbanilate

Description

Properties

CAS No. |

22001-41-8 |

|---|---|

Molecular Formula |

C13H8Cl3NO2 |

Molecular Weight |

316.6 g/mol |

IUPAC Name |

(2,4,5-trichlorophenyl) N-phenylcarbamate |

InChI |

InChI=1S/C13H8Cl3NO2/c14-9-6-11(16)12(7-10(9)15)19-13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18) |

InChI Key |

IRZTYZDHWKOEBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction-Diazotization Pathway

This method, detailed in US4346248A , involves a multi-step sequence starting with 1,2,4-trichlorobenzene:

- Nitration : 1,2,4-Trichlorobenzene is nitrated using a mixture of concentrated nitric and sulfuric acids at 70–90°C, yielding 1,2,4-trichloro-5-nitrobenzene.

- Reduction : The nitro group is reduced to an amine via catalytic hydrogenation (e.g., palladium on carbon at 90–100°C under 100–200 psig hydrogen pressure), forming 2,4,5-trichloroaniline.

- Diazotization and Hydrolysis : The aniline is diazotized with sodium nitrite in sulfuric acid at sub-10°C temperatures, followed by hydrolytic decomposition at elevated temperatures (140–375°C) to yield 2,4,5-TCP.

Key Advantages :

Direct Chlorination of 2,5-Dichlorophenol

As described in EP0002373A1 , this method avoids TCDD by starting with 2,5-dichlorophenol, which is chlorinated in a polar aprotic solvent (e.g., dichloromethane) with a Lewis acid catalyst (e.g., FeCl₃):

$$

\text{2,5-Dichlorophenol} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{2,4,5-Trichlorophenol} + \text{HCl}

$$

Critical Parameters :

- Solvents with dielectric constants <30 require Lewis acid catalysts to enhance regioselectivity.

- Minimizes formation of the undesired 2,3,6-trichlorophenol isomer.

Yield and Purity :

- Achieves 80–85% selectivity for 2,4,5-TCP, with residual isomers removed via fractional crystallization.

Comparative Analysis of Preparation Methods

Table 1: Synthesis Routes for 2,4,5-Trichlorophenol

Table 2: Carbanilate Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| Solvent | Toluene/Dichloromethane |

| Catalyst | Pyridine/Triethylamine |

| Reaction Time | 2–4 hours |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4,5-trichloro-, carbanilate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated phenols.

Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted phenols .

Scientific Research Applications

Phenol, 2,4,5-trichloro-, carbanilate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,4,5-trichloro-, carbanilate involves the disruption of cellular processes in target organisms. The compound interacts with cellular membranes and enzymes, leading to cell death. The molecular targets include enzymes involved in cellular respiration and membrane integrity .

Comparison with Similar Compounds

Research Findings and Key Challenges

- Synthesis Contamination: Production of this compound risks TCDD formation, necessitating stringent purification protocols .

- Degradation Pathways : Slower hydrolysis compared to carboxylate esters, leading to soil accumulation .

- Alternatives: Safer substitutes like 2,4,6-trichlorophenol derivatives are prioritized in industrial applications .

Biological Activity

Phenol, 2,4,5-trichloro-, carbanilate, commonly known as 2,4,5-trichlorophenol (TCP), is a chlorinated phenolic compound that has garnered attention due to its biological activity and potential health impacts. This compound is primarily used in various industrial applications, including as a pesticide and fungicide. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- Chemical Formula: C6H3Cl3O

- Molecular Weight: 197.446 g/mol

- CAS Registry Number: 95-95-4

- IUPAC Name: 2,4,5-trichlorophenol

Biological Activity

The biological activity of TCP can be categorized into several areas including toxicity, carcinogenic potential, and ecological effects.

Toxicity

Ecological Impact

TCP's use as a pesticide raises concerns regarding its environmental impact:

-

Aquatic Toxicity:

TCP has demonstrated significant toxicity to aquatic organisms. Studies have shown that it can be lethal to fish species at concentrations as low as 1 ppm . The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. -

Soil Microbial Activity:

Research indicates that TCP can adversely affect soil microbial communities, which are vital for nutrient cycling and ecosystem health. Its application in agricultural settings may disrupt these communities, leading to reduced soil fertility over time .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Name | 2,4,5-Trichlorophenol |

| CAS Number | 95-95-4 |

| Molecular Weight | 197.446 g/mol |

| RfD | 0.1 mg/kg/day |

| Acute Toxicity (LD50) | Moderate (varies by species) |

| Chronic Effects | Liver and kidney degeneration (rats) |

| Aquatic Toxicity | Lethal at ~1 ppm |

Case Studies

-

Dermal Exposure Study:

A study involving human subjects exposed to TCP through dermal contact reported cases of severe skin irritation and burns. This highlights the necessity for protective measures when handling this compound in industrial settings . -

Environmental Monitoring:

Environmental assessments have detected TCP in water sources near agricultural areas where it was used as a pesticide. Monitoring efforts revealed concentrations exceeding safety thresholds for aquatic life, prompting regulatory reviews of its usage . -

Toxicological Research:

A series of toxicological studies conducted on rodents demonstrated that chronic exposure to TCP resulted in significant organ damage, particularly affecting the liver and kidneys. These findings have led to increased scrutiny regarding the long-term safety of TCP in consumer products .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Phenol, 2,4,5-trichloro-, carbanilate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via esterification of 2,4,5-trichlorophenol with phenyl isocyanate under controlled anhydrous conditions. Optimization involves monitoring reaction temperature (typically 60–80°C) and using catalysts like triethylamine to enhance yield. Purity is ensured through recrystallization using non-polar solvents (e.g., hexane) .

- Key Considerations : Side reactions, such as hydrolysis of the isocyanate, must be minimized by maintaining dry conditions. Analytical validation via HPLC or GC-MS is critical to confirm the absence of unreacted starting materials .

Q. What analytical techniques are most effective for quantifying this compound in environmental matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is preferred due to the compound’s aromatic structure. Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) enhances sensitivity for trace analysis in soil or water samples. Calibration requires matrix-matched standards to account for interference from co-eluting chlorinated compounds .

- Data Validation : Internal standards (e.g., deuterated analogs) improve accuracy. Limit of detection (LOD) typically ranges from 0.1–1.0 µg/L depending on the matrix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.